Nepinalone hydrochloride

Description

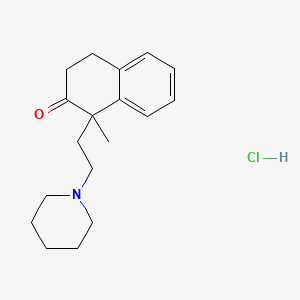

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-methyl-1-(2-piperidin-1-ylethyl)-3,4-dihydronaphthalen-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO.ClH/c1-18(11-14-19-12-5-2-6-13-19)16-8-4-3-7-15(16)9-10-17(18)20;/h3-4,7-8H,2,5-6,9-14H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWXUSWVHSCQVTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)CCC2=CC=CC=C21)CCN3CCCCC3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22443-55-6 | |

| Record name | Nepinalone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022443556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NEPINALONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68J256455O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Nepinalone Hydrochloride: An In-depth Technical Guide on the Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the currently available public information regarding the mechanism of action of nepinalone (B1231462) hydrochloride. It is intended for an audience with a professional background in pharmacology and drug development. Notably, detailed primary research containing specific quantitative data (e.g., binding affinities, IC50/EC50 values) and comprehensive experimental protocols are not widely available in the public domain. As such, this guide provides a qualitative overview based on existing literature.

Executive Summary

Nepinalone hydrochloride is a centrally acting, non-opioid antitussive agent.[1] Its primary mechanism of action is understood to be the suppression of the cough reflex through its interaction with central nervous system targets. The principal molecular target identified is the sigma-1 (σ1) receptor, located in the cough center of the medulla oblongata.[2] Additionally, a potential modulatory role on neuronal ion channels, specifically calcium and potassium channels, has been suggested as a contributing factor to its antitussive effects.[2] This document will provide a detailed exploration of these mechanisms based on the available scientific literature.

Introduction to this compound

Nepinalone is a synthetic, orally active cough suppressant.[1] Chemically, it is an alkylamine derivative of β-tetralone.[1] Clinically, it is used for the management of non-productive cough.[2] The therapeutic effect of nepinalone is typically observed within 20-30 minutes of administration and can last for at least four hours.[3] Unlike opioid-based antitussives, nepinalone does not exert significant CNS depressant properties at therapeutic doses.

Core Molecular Mechanism of Action

The antitussive effect of this compound is primarily attributed to its action on the central nervous system.[3] The key components of its mechanism of action are detailed below.

Interaction with Sigma-1 (σ1) Receptors

The most cited mechanism for nepinalone's antitussive activity is its interaction with sigma-1 (σ1) receptors.[2][4] These receptors are highly expressed in the medulla oblongata, the region of the brainstem that houses the cough center.[2]

-

Binding and Modulation: Nepinalone binds to σ1 receptors, which are intracellular chaperone proteins located at the endoplasmic reticulum-mitochondrion interface. This binding is thought to alter the transmission of signals that would normally trigger the cough reflex, thereby reducing the frequency and intensity of coughing episodes.[2] One study has indicated that the binding affinity of nepinalone for the σ1 receptor is in the range of 20 to 67 nM.[4]

-

Downstream Effects: The precise downstream signaling pathways activated or modulated by nepinalone's binding to the σ1 receptor have not been fully elucidated in publicly available research. Sigma-1 receptors are known to modulate a variety of intracellular signaling pathways, including those involved in neurotransmitter release and neuronal excitability.[2]

Potential Modulation of Ion Channels

In addition to its effects on the σ1 receptor, it has been suggested that nepinalone may also influence the activity of neuronal ion channels.[2]

-

Calcium (Ca²⁺) and Potassium (K⁺) Channels: Nepinalone may contribute to its antitussive effects by modulating the activity of voltage-gated calcium and potassium channels in neurons.[2] By potentially inhibiting calcium influx or enhancing potassium efflux, nepinalone could lead to the stabilization of neuronal membranes and a reduction in their excitability.[2] This would result in a diminished response to tussive stimuli.

Experimental Protocols

A comprehensive search of publicly available scientific literature did not yield detailed experimental protocols for the studies that form the basis of our understanding of nepinalone's mechanism of action. To provide context for the type of research that would be conducted, a general description of relevant methodologies is provided below.

Sigma-1 Receptor Binding Assay (General Protocol)

-

Objective: To determine the binding affinity of this compound for the sigma-1 receptor.

-

Methodology: A competitive radioligand binding assay would be employed.

-

Tissue Preparation: Membranes from a tissue source rich in sigma-1 receptors (e.g., guinea pig brain) would be prepared.

-

Assay Components: The assay would include the prepared membranes, a radiolabeled ligand known to bind to the sigma-1 receptor (e.g., --INVALID-LINK---pentazocine), and varying concentrations of this compound.

-

Incubation: The components would be incubated to allow for competitive binding to the receptors.

-

Separation: Bound and free radioligand would be separated via rapid filtration.

-

Quantification: The amount of bound radioactivity would be measured using liquid scintillation counting.

-

Data Analysis: The data would be analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) would then be calculated using the Cheng-Prusoff equation.

-

Patch-Clamp Electrophysiology for Ion Channel Modulation (General Protocol)

-

Objective: To investigate the effects of this compound on voltage-gated calcium and potassium channels.

-

Methodology: Whole-cell patch-clamp recordings from cultured neurons or isolated primary neurons would be performed.

-

Cell Preparation: Neurons would be prepared and placed in a recording chamber on an inverted microscope.

-

Pipette Preparation: A glass micropipette with a fine tip would be filled with an appropriate intracellular solution and positioned to form a high-resistance seal with the cell membrane.

-

Whole-Cell Configuration: The membrane patch would be ruptured to allow electrical access to the entire cell.

-

Voltage Clamp: The membrane potential would be held at a specific voltage, and the currents flowing through the ion channels would be recorded.

-

Drug Application: this compound would be applied to the cell, and any changes in the recorded currents would be measured.

-

Data Analysis: The effects of nepinalone on the amplitude and kinetics of the ion channel currents would be analyzed to determine if it has an inhibitory or potentiating effect.

-

Data Summary

| Parameter | Receptor/Channel | Test System | Value | Reference |

| Binding Affinity (Ki) | Sigma-1 Receptor | Guinea Pig Brain Homogenate | 20 - 67 nM | [4] |

| IC50 | Sigma-1 Receptor | Not Available | Not Available | |

| EC50 | Ca²⁺ Channel | Not Available | Not Available | |

| EC50 | K⁺ Channel | Not Available | Not Available |

Conclusion

The primary mechanism of action of this compound as an antitussive agent is its interaction with central sigma-1 receptors in the medulla oblongata, leading to the suppression of the cough reflex.[2] A secondary, less well-characterized mechanism may involve the modulation of neuronal calcium and potassium channels, which would contribute to a reduction in neuronal excitability.[2] While this provides a solid foundation for understanding the pharmacology of nepinalone, further in-depth research is required to fully elucidate the downstream signaling pathways and to provide quantitative data on its interactions with its molecular targets. Such studies would be invaluable for the future development of more targeted and effective antitussive therapies.

References

Nepinalone Hydrochloride and the Sigma-1 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Nepinalone (B1231462) Hydrochloride

Nepinalone is a pharmaceutical compound classified as an antitussive, or cough suppressant.[1] It is understood to exert its effects by acting on the cough center within the medulla oblongata.[1] The primary molecular target identified for nepinalone's antitussive activity is the sigma-1 receptor.[1] By binding to this receptor, nepinalone is thought to modulate neurotransmitter release and alter the signaling cascade that initiates the cough reflex.[1]

The Sigma-1 Receptor: A Unique Chaperone Protein

The sigma-1 receptor is a ligand-operated intracellular chaperone protein with no homology to other mammalian proteins. It is primarily located at the endoplasmic reticulum-mitochondrion interface and is involved in the regulation of intracellular calcium signaling, ion channel function, and cellular stress responses. The sigma-1 receptor can be modulated by a wide range of structurally diverse compounds, including antipsychotics, antidepressants, and neurosteroids.

Quantitative Analysis of Nepinalone Hydrochloride at the Sigma-1 Receptor

A thorough review of the scientific literature did not yield specific quantitative data for the binding affinity (Ki, IC50) or functional activity (EC50, Emax) of this compound at the sigma-1 receptor. The following tables are therefore presented as templates to illustrate how such data would be structured for clear comparison once determined through empirical studies.

Table 1: Sigma-1 Receptor Binding Affinity of this compound (Hypothetical Data)

| Compound | Radioligand | Tissue/Cell Line | Ki (nM) | IC50 (nM) |

| Nepinalone HCl | --INVALID-LINK---Pentazocine | Guinea Pig Brain Membranes | Data not available | Data not available |

| Nepinalone HCl | --INVALID-LINK---Pentazocine | Recombinant Human S1R | Data not available | Data not available |

Table 2: Sigma-1 Receptor Functional Activity of this compound (Hypothetical Data)

| Assay Type | Cell Line | Agonist/Antagonist | EC50 (nM) | Emax (%) |

| Neurite Outgrowth | PC12 | Data not available | Data not available | Data not available |

| Calcium Mobilization | HEK293-hS1R | Data not available | Data not available | Data not available |

| BiP Dissociation | CHO-hS1R | Data not available | Data not available | Data not available |

Experimental Protocols for Characterizing this compound's Sigma-1 Receptor Activity

The following are detailed methodologies for key experiments that would be employed to determine the binding affinity and functional activity of this compound at the sigma-1 receptor.

Sigma-1 Receptor Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki and IC50) of this compound for the sigma-1 receptor through competitive displacement of a radiolabeled ligand.

Objective: To quantify the affinity of this compound for the sigma-1 receptor.

Materials:

-

Test Compound: this compound

-

Radioligand: --INVALID-LINK---Pentazocine (a selective sigma-1 receptor agonist)

-

Membrane Preparation: Guinea pig brain membranes or membranes from cells expressing recombinant human sigma-1 receptors

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Non-specific Binding Control: Haloperidol (10 µM)

-

96-well microplates

-

Scintillation fluid and counter

Procedure:

-

Membrane Preparation: Homogenize guinea pig brains or cultured cells in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh assay buffer. Determine the protein concentration of the membrane suspension.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Membrane preparation (typically 200-400 µg of protein)

-

--INVALID-LINK---Pentazocine at a concentration near its Kd (e.g., 1-5 nM)

-

Varying concentrations of this compound (e.g., 0.1 nM to 100 µM) or vehicle for total binding wells.

-

For non-specific binding wells, add 10 µM haloperidol.

-

-

Incubation: Incubate the plates at 37°C for 120 minutes to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value from the resulting sigmoidal curve using non-linear regression. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Neurite Outgrowth Functional Assay

This assay assesses the functional activity of this compound as either a sigma-1 receptor agonist or antagonist by measuring its effect on nerve growth factor (NGF)-induced neurite outgrowth in PC12 cells.

Objective: To determine if this compound exhibits agonist or antagonist activity at the sigma-1 receptor.

Materials:

-

PC12 cells

-

Cell culture medium (e.g., DMEM with horse and fetal bovine serum)

-

Nerve Growth Factor (NGF)

-

Test Compound: this compound

-

Known Sigma-1 Agonist (e.g., PRE-084)

-

Known Sigma-1 Antagonist (e.g., BD-1063)

-

Multi-well cell culture plates

-

Microscope with imaging capabilities

Procedure:

-

Cell Plating: Seed PC12 cells in multi-well plates and allow them to adhere.

-

Treatment:

-

Agonist Activity: Treat cells with varying concentrations of this compound in the presence of a sub-optimal concentration of NGF.

-

Antagonist Activity: Pre-treat cells with varying concentrations of this compound for a defined period, followed by the addition of a known sigma-1 agonist (e.g., PRE-084) and NGF.

-

-

Incubation: Incubate the cells for 48-72 hours to allow for neurite outgrowth.

-

Imaging and Analysis: Capture images of the cells using a microscope. Quantify neurite outgrowth by measuring the length of neurites or by counting the percentage of cells with neurites longer than the cell body diameter.

-

Data Interpretation:

-

An increase in neurite outgrowth in the presence of this compound alone (agonist mode) would suggest agonist activity.

-

A dose-dependent inhibition of the agonist-induced neurite outgrowth by this compound (antagonist mode) would indicate antagonist activity.

-

Sigma-1 Receptor Signaling Pathways

The sigma-1 receptor modulates a variety of downstream signaling pathways, primarily through its chaperone activity and its interaction with other proteins. The binding of a ligand, such as this compound, can either activate (agonist) or inhibit (antagonist) these functions.

Regulation of Intracellular Calcium

The sigma-1 receptor is a key regulator of calcium signaling between the endoplasmic reticulum (ER) and mitochondria. In its resting state, it is associated with the chaperone protein BiP. Upon ligand binding, the sigma-1 receptor can dissociate from BiP and interact with the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R), stabilizing it and prolonging calcium release from the ER. This has significant implications for cellular processes such as ATP production and apoptosis.

References

No Evidence Found for Nepinalone Hydrochloride's Modulation of GABAergic Pathways

Despite a comprehensive review of available scientific literature, no direct evidence was found to support the involvement of Nepinalone hydrochloride in the modulation of GABAergic pathways. The primary mechanism of action for this centrally acting antitussive agent appears unrelated to the gamma-aminobutyric acid (GABA) system. Instead, current research indicates that this compound exerts its cough-suppressing effects primarily through its interaction with sigma-1 receptors located in the medulla oblongata, the region of the brainstem that controls the cough reflex.[1]

This compound is a non-opioid cough suppressant used in the treatment of non-productive cough.[2][3][4] Its therapeutic action is attributed to its ability to bind to sigma-1 receptors, which are involved in the modulation of neurotransmitter release.[1] By acting on these receptors in the cough center, this compound is thought to suppress the signaling cascades that initiate the cough reflex.[1] Some literature also suggests a potential, though less defined, role in the modulation of calcium and potassium channels, which could contribute to its overall effect on neuronal excitability.[1]

The user's request for an in-depth technical guide on the GABAergic modulation pathways of this compound cannot be fulfilled at this time due to the absence of relevant data in the public domain. Extensive searches for studies detailing interactions with GABA receptors, effects on GABAergic neurons, binding affinities, or specific experimental protocols investigating such a link have yielded no results.

Therefore, a detailed summary of quantitative data, experimental protocols, and signaling pathway diagrams related to GABAergic modulation by this compound cannot be provided. The scientific community has, to date, focused on its activity at sigma-1 receptors as the core of its pharmacological action.

Established Mechanism of Action of this compound

The currently understood mechanism of action for this compound is centered on its activity as a sigma-1 receptor agonist. This pathway is distinct from the GABAergic system, which is the primary inhibitory neurotransmitter system in the central nervous system and the target for many sedative and anxiolytic drugs.

Below is a simplified diagram illustrating the proposed primary mechanism of action of this compound.

Further research would be necessary to explore any potential secondary or indirect effects of this compound on the GABAergic system. However, based on the current body of scientific literature, this is not its primary or established mode of action. Professionals in research and drug development should be aware that its antitussive properties are attributed to its effects on sigma-1 receptors rather than GABAergic modulation.

References

Nepinalone Hydrochloride: A Technical Guide on the Tetralin Derivative Antitussive

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Nepinalone (B1231462), with the systematic IUPAC name 1-methyl-1-(2-piperidin-1-ylethyl)-3,4-dihydronaphthalen-2-one, is a synthetic compound belonging to the tetralin class of molecules.[1] Tetralins are characterized by a benzene (B151609) ring fused to a cyclohexane (B81311) ring.[2] Nepinalone hydrochloride is the hydrochloride salt form of the active base, which enhances its solubility and stability.[3] It is utilized as a cough suppressant, acting on the central nervous system to alleviate non-productive coughs.[4][5]

Chemical and Physical Properties

The chemical and physical properties of Nepinalone and its hydrochloride salt are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 1-methyl-1-(2-piperidin-1-ylethyl)-3,4-dihydronaphthalen-2-one;hydrochloride | [6] |

| Molecular Formula | C18H26ClNO | [6] |

| Molecular Weight | 307.9 g/mol | [6] |

| CAS Number | 22443-55-6 | [6] |

| Appearance | White to off-white solid | [5] |

| Solubility | DMSO: 250 mg/mL (812.06 mM) | [5] |

| Storage Temperature | 4°C, protect from light | [5] |

Synthesis of this compound

A patented method for the synthesis of this compound involves the reaction of 1-methyl-2-tetralone (B1329714) with 2-chloroethyl-1-N-piperidine.[7] An alternative patented process describes the synthesis starting from 2-phenylpropionic acid chloride and ethylene (B1197577) to first produce 1-methyl-2-tetralone.[7]

Detailed Experimental Protocol for Synthesis

The following protocol is adapted from patent literature describing the synthesis of this compound from 1-methyl-2-tetralone.

Step 1: Alkylation of 1-methyl-2-tetralone

-

In a suitable reaction vessel, suspend sodium hydride (NaH) in an anhydrous, non-polar solvent such as heptane.

-

Cool the suspension to -5°C.

-

Slowly add a solution of 1-methyl-2-tetralone dissolved in a minimal amount of an appropriate solvent like dimethylformamide (DMF) to the cooled NaH suspension under an inert atmosphere (e.g., nitrogen or argon).

-

After the addition is complete, allow the reaction mixture to stir at a low temperature for a specified period to ensure complete deprotonation of the tetralone.

-

To the resulting enolate solution, add 1-N-(2-chloroethyl)piperidine.

-

Allow the reaction to proceed, monitoring its progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.

-

Perform a liquid-liquid extraction using an organic solvent (e.g., ethyl acetate) to isolate the crude Nepinalone free base.

-

Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure to obtain the crude product as an oil.

Step 2: Formation of the Hydrochloride Salt

-

Dissolve the crude Nepinalone oil in a suitable organic solvent such as ethyl acetate.

-

To this solution, add a solution of hydrochloric acid in an alcohol, for example, 20% w/w HCl in isopropanol (B130326), until precipitation of the hydrochloride salt is complete.

-

Collect the precipitate by filtration and wash with a cold, non-polar solvent like isopropyl ether.

-

Recrystallize the crude this compound from a mixture of solvents such as isopropyl ether and isopropanol to obtain the purified product.

-

Dry the final product under vacuum.

Pharmacological Profile

Mechanism of Action

This compound exerts its antitussive effect by acting on the cough center located in the medulla oblongata.[4] At the molecular level, it is proposed to be an agonist of the sigma-1 (σ1) receptor, an intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface.[4][8]

Caption: Proposed mechanism of Nepinalone's antitussive action.

Activation of the sigma-1 receptor by agonists like Nepinalone is thought to modulate the activity of various ion channels, including voltage-gated potassium and calcium channels.[4] This modulation can lead to a stabilization of neuronal membranes and a reduction in neuronal excitability within the cough center, thereby suppressing the cough reflex.

Quantitative Pharmacological Data

| Compound | Sigma-1 Receptor Ki (nM) | Reference |

| Dextromethorphan | ~30-150 | |

| Carbetapentane (Pentoxyverine) | 41 | [9] |

| PRE-084 | 44 (IC50) | [9] |

| Haloperidol | ~1-4 |

Preclinical Pharmacokinetics

Detailed preclinical pharmacokinetic parameters for this compound, such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and elimination half-life (t1/2), have not been reported in publicly accessible studies. The table below presents representative pharmacokinetic data for other small molecule drugs in rats to illustrate typical parameters.

| Compound | Dose (mg/kg) & Route | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | Absolute Bioavailability (%) | Reference |

| Oxypeucedanin | 20 (oral) | 13.98 ± 2.65 | 3.38 ± 1.50 | 2.94 ± 1.25 | 10.26 ± 2.02 | [10] |

| α-Cyperone | 20 (oral) | 51.19 ± 16.41 | 0.20 ± 0.16 | 0.14 ± 0.05 | 1.36 | [11] |

| Compound 97/63 | 72 (oral) | 229.24 ± 64.26 | 1 ± 0.7 | 10.57 ± 0.16 | 15.66 | [12] |

Preclinical Efficacy Evaluation: Antitussive Assay

The antitussive activity of this compound can be evaluated in preclinical models using chemically induced cough. The guinea pig citric acid-induced cough model is a widely accepted standard.

Detailed Experimental Protocol: Citric Acid-Induced Cough in Guinea Pigs

Animals: Male Hartley guinea pigs (300-400 g) are used for this study. They are housed under standard laboratory conditions with free access to food and water.

Acclimatization: Animals are acclimated to the experimental setup for several days prior to the study. This involves placing them in the whole-body plethysmography chambers to minimize stress-induced artifacts.

Cough Induction:

-

Individual, unrestrained guinea pigs are placed in a whole-body plethysmograph.

-

A nebulizer is used to generate an aerosol of a citric acid solution (e.g., 0.3 M).

-

The aerosol is delivered into the chamber for a fixed duration (e.g., 10 minutes).

-

The number of coughs is recorded during the exposure period and for a defined time afterward. Coughs are identified by their characteristic sound and the associated sharp thoracic pressure changes detected by the plethysmograph.

Drug Administration:

-

This compound is dissolved in a suitable vehicle (e.g., saline or distilled water).

-

The drug solution is administered to the animals via an appropriate route, typically oral (p.o.) or intraperitoneal (i.p.), at various doses.

-

A vehicle control group and a positive control group (e.g., treated with codeine or dextromethorphan) are included in each experiment.

-

The drug is administered at a specific time point before the citric acid challenge (e.g., 30-60 minutes).

Data Analysis:

-

The number of coughs in the drug-treated groups is compared to the vehicle control group.

-

The percentage inhibition of cough is calculated for each dose.

-

A dose-response curve is generated, and the ED50 (the dose that produces 50% of the maximal antitussive effect) can be calculated using appropriate statistical software.

Caption: Workflow for the in vivo antitussive assay.

Conclusion

This compound is a tetralin-based compound with potential as a centrally acting antitussive. Its mechanism is believed to involve the agonism of sigma-1 receptors in the brainstem's cough center. While a detailed quantitative pharmacological and pharmacokinetic profile is not publicly available, the information presented in this guide on its synthesis and methods for preclinical evaluation provides a valuable resource for researchers in the field of antitussive drug development. Further studies are warranted to fully elucidate the quantitative aspects of its pharmacodynamics and pharmacokinetics to better understand its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. go.drugbank.com [go.drugbank.com]

- 3. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EP0507001A1 - A process for the preparation of nepinalone - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. [Coughing model by microinjection of citric acid into the larynx in guinea pig] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 9. Effects of codeine, morphine and a novel opioid pentapeptide BW443C, on cough, nociception and ventilation in the unanaesthetized guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Pharmacokinetics, Bioavailability, and Excretion Studies of α-Cyperone in Rats by UHPLC-QQQ-MS/MS [mdpi.com]

- 12. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Nepinalone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for Nepinalone hydrochloride, a compound with antitussive properties. The synthesis is presented in a multi-step process, commencing from commercially available starting materials. This document details the necessary chemical transformations, including the preparation of key intermediates and the final salt formation. Experimental protocols are provided with quantitative data, and the overall synthesis is visualized through a detailed reaction pathway diagram.

Overview of the Synthetic Pathway

The synthesis of this compound can be conceptually divided into three principal stages:

-

Synthesis of the key intermediate, 1-methyl-2-tetralone (B1329714): This is achieved through the α-methylation of 2-tetralone (B1666913).

-

Alkylation to form Nepinalone: The synthesized 1-methyl-2-tetralone is subsequently alkylated using 1-(2-chloroethyl)piperidine (B1294334).

-

Formation of the hydrochloride salt: The final step involves the conversion of the Nepinalone free base into its more stable and water-soluble hydrochloride salt.

The overall synthetic scheme is depicted below.

Caption: Overall synthetic pathway for this compound.

Experimental Protocols and Data

Stage 1: Synthesis of 1-Methyl-2-tetralone

The synthesis of 1-methyl-2-tetralone is achieved via the methylation of 2-tetralone. This process involves the formation of an enolate intermediate, which then undergoes nucleophilic attack on a methylating agent.

Experimental Protocol:

A common method for the α-methylation of ketones is employed. To a solution of 2-tetralone in a suitable anhydrous solvent such as tetrahydrofuran (B95107) (THF), a strong base like sodium hydride (NaH) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred until the evolution of hydrogen gas ceases, indicating the complete formation of the enolate. Subsequently, methyl iodide is added dropwise, and the reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC). The reaction is then carefully quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation to yield 1-methyl-2-tetralone.

| Parameter | Value | Reference |

| Starting Material | 2-Tetralone | [1][2] |

| Reagents | Sodium Hydride (NaH), Methyl Iodide (CH₃I) | [1][2] |

| Solvent | Anhydrous Tetrahydrofuran (THF) | [2] |

| Reaction Temperature | 0 °C to room temperature | [2] |

| Typical Yield | ~70% | [3] |

| Purification Method | Vacuum Distillation | [1] |

Stage 2: Synthesis of Nepinalone (1-methyl-1-(2-piperidin-1-ylethyl)-3,4-dihydronaphthalen-2-one)

This stage involves the alkylation of the previously synthesized 1-methyl-2-tetralone with 1-(2-chloroethyl)piperidine. The reaction is facilitated by a strong base to deprotonate the α-carbon of the ketone.

Experimental Protocol:

In a reaction vessel under an inert atmosphere, a suspension of sodium hydride in an anhydrous solvent such as heptane (B126788) or toluene (B28343) is prepared. To this suspension, a solution of 1-methyl-2-tetralone in the same solvent is added dropwise. The mixture is stirred to allow for the formation of the enolate. Following this, a solution of 1-(2-chloroethyl)piperidine (prepared from its hydrochloride salt by neutralization with a base and extraction) in the same solvent is added. The reaction mixture is then heated to reflux and maintained at this temperature for several hours until the reaction is complete (monitored by TLC). After cooling to room temperature, the reaction is quenched by the careful addition of water. The organic layer is separated, washed with a dilute acid solution (e.g., 5% HCl), followed by a saturated sodium bicarbonate solution, and finally with water until the pH is neutral. The organic phase is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude Nepinalone free base. The product can be further purified by vacuum distillation.[3]

| Parameter | Value | Reference |

| Starting Material | 1-Methyl-2-tetralone | [3] |

| Reagents | Sodium Hydride (NaH), 1-(2-Chloroethyl)piperidine | [3] |

| Solvent | Anhydrous Heptane or Toluene | [3] |

| Reaction Temperature | Reflux | [3] |

| Typical Yield | ~70% | [3] |

| Purification Method | Vacuum Distillation | [3] |

Stage 3: Formation of this compound

The final step is the conversion of the basic Nepinalone to its hydrochloride salt, which generally improves its stability and solubility in aqueous media.

Experimental Protocol:

The purified Nepinalone free base is dissolved in a suitable anhydrous organic solvent, such as diethyl ether or ethyl acetate. Anhydrous hydrogen chloride gas is then bubbled through the solution, or a solution of hydrogen chloride in an organic solvent (e.g., HCl in diethyl ether) is added dropwise with stirring. The hydrochloride salt will precipitate out of the solution. The precipitate is collected by filtration, washed with cold anhydrous solvent, and dried under vacuum to yield this compound as a solid.

| Parameter | Value | Reference |

| Starting Material | Nepinalone (free base) | [4] |

| Reagent | Anhydrous Hydrogen Chloride (gas or solution) | |

| Solvent | Anhydrous Diethyl Ether or Ethyl Acetate | |

| Reaction Temperature | Room Temperature | N/A |

| Typical Yield | Quantitative | N/A |

| Purification Method | Filtration and washing | N/A |

Experimental Workflows

The following diagrams illustrate the workflows for the key experimental stages.

Caption: Workflow for the synthesis of 1-Methyl-2-tetralone.

Caption: Workflow for the synthesis of Nepinalone free base.

This guide provides a foundational understanding of the synthesis of this compound. Researchers are advised to consult the primary literature and perform appropriate risk assessments before undertaking any experimental work. The yields and reaction conditions provided are typical and may require optimization for specific laboratory settings.

References

Pharmacological Profile of Nepinalone Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nepinalone (B1231462) hydrochloride is a centrally acting, non-opioid antitussive agent. Its primary pharmacological effect is the suppression of the cough reflex. This is achieved through its interaction with the sigma-1 (σ1) receptor, a unique intracellular chaperone protein located predominantly in the endoplasmic reticulum, particularly in the central nervous system, including the cough center in the medulla oblongata. This technical guide provides a comprehensive overview of the known pharmacological properties of Nepinalone hydrochloride, including its mechanism of action, pharmacokinetics, and the experimental protocols used to elucidate these characteristics. Due to the limited availability of public data, this guide also presents hypothetical signaling pathways based on the known functions of sigma-1 receptor agonists.

Introduction

Nepinalone is a synthetic, non-narcotic compound developed for the symptomatic relief of non-productive cough.[1] Unlike opioid-based antitussives, Nepinalone is reported to not exert significant central nervous system depressant effects at therapeutic doses. The hydrochloride salt is utilized to improve its pharmaceutical properties, such as solubility and stability.

Mechanism of Action

Nepinalone's antitussive effect is primarily mediated by its activity as a sigma-1 (σ1) receptor agonist. The proposed mechanism involves the following steps:

-

Binding to Sigma-1 Receptors: Nepinalone binds to σ1 receptors located in the cough center within the medulla oblongata of the brainstem.

-

Modulation of Neuronal Excitability: As a chaperone protein, the σ1 receptor interacts with various ion channels and signaling proteins. Activation of the σ1 receptor by Nepinalone is thought to modulate the activity of voltage-gated ion channels (Na+, K+, and Ca2+), leading to a stabilization of neuronal membranes.[1][2][3][4] This reduces the excitability of neurons in the cough center, thereby suppressing the urge to cough.

-

Inhibition of the Cough Reflex Arc: By dampening the signaling cascade within the cough center, Nepinalone effectively interrupts the cough reflex arc initiated by irritant stimuli in the respiratory tract.

Signaling Pathway Diagram

Caption: Proposed mechanism of action for this compound.

Pharmacodynamics

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by oral absorption, hepatic metabolism, and a relatively short elimination half-life.

-

Absorption: Nepinalone is absorbed from the gastrointestinal tract following oral administration.

-

Distribution: Specific tissue distribution data is not widely available.

-

Metabolism: The drug is metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. The specific CYP isozymes involved in its metabolism have not been publicly identified.

-

Excretion: The metabolites of Nepinalone are excreted via the kidneys.

Data Presentation

Quantitative pharmacological data for this compound is not extensively available in the peer-reviewed public domain. The following tables are provided as a template for the types of data that are essential for a complete pharmacological profile.

Table 1: Receptor Binding Affinity

| Receptor | Radioligand | Ki (nM) | IC50 (nM) | Reference |

| Sigma-1 | --INVALID-LINK---Pentazocine | Data not available | Data not available | |

| Sigma-2 | [3H]-DTG | Data not available | Data not available |

Table 2: In Vivo Antitussive Efficacy (Guinea Pig Model)

| Dose (mg/kg) | Route of Administration | % Inhibition of Cough | Reference |

| Data not available | |||

| Data not available | |||

| Data not available |

Table 3: Pharmacokinetic Parameters (Species: e.g., Rat)

| Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng·h/mL) | t1/2 (h) | Reference |

| Data not available | Oral | |||||

| Data not available | IV |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the pharmacological profiling of an antitussive agent like this compound.

In Vivo Antitussive Activity: Citric Acid-Induced Cough in Guinea Pigs

This is a standard preclinical model to evaluate the efficacy of antitussive drugs.

Objective: To determine the dose-dependent antitussive effect of this compound.

Methodology:

-

Animals: Male Hartley guinea pigs (300-400 g) are used.

-

Acclimatization: Animals are acclimatized to the experimental environment, including the whole-body plethysmography chamber.

-

Drug Administration: this compound is dissolved in a suitable vehicle (e.g., saline) and administered via the desired route (e.g., intraperitoneal or oral) at various doses. A vehicle control group is also included.

-

Cough Induction: At a predetermined time after drug administration (e.g., 30-60 minutes), the conscious and unrestrained guinea pig is placed in the plethysmography chamber. A nebulized solution of citric acid (e.g., 0.3 M) is introduced into the chamber for a set period (e.g., 10 minutes).

-

Data Acquisition: The number of coughs is recorded by a trained observer and/or a specialized sound and pressure recording system.

-

Data Analysis: The percentage inhibition of cough for each dose group is calculated relative to the vehicle control group. An ED50 (the dose that produces 50% of the maximal effect) can be determined from the dose-response curve.

Experimental Workflow Diagram:

Caption: Workflow for the guinea pig citric acid-induced cough assay.

In Vitro Sigma-1 Receptor Binding Assay

This assay is used to determine the binding affinity of this compound for the sigma-1 receptor.

Objective: To quantify the binding affinity (Ki) of this compound for the sigma-1 receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from a tissue source rich in sigma-1 receptors (e.g., guinea pig brain or a cell line overexpressing the receptor).

-

Radioligand: A radiolabeled ligand with high affinity for the sigma-1 receptor, such as --INVALID-LINK---pentazocine, is used.

-

Competition Binding: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of unlabeled this compound.

-

Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid filtration.

-

Quantification: The amount of radioactivity on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This assay can be used to investigate the downstream effects of sigma-1 receptor activation by Nepinalone on intracellular signaling.

Objective: To determine if this compound modulates intracellular calcium levels in a relevant cell line.

Methodology:

-

Cell Culture: A suitable cell line (e.g., a neuronal cell line endogenously or exogenously expressing the sigma-1 receptor) is cultured.

-

Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: The cells are treated with varying concentrations of this compound.

-

Fluorescence Measurement: Changes in intracellular calcium concentration are measured by monitoring the fluorescence intensity over time using a fluorescence plate reader or microscope.

-

Data Analysis: The change in fluorescence is quantified to determine the effect of Nepinalone on intracellular calcium levels.

Clinical Studies

A comprehensive search of publicly available clinical trial databases did not yield specific results for clinical trials of this compound for the treatment of cough. Therefore, data on its efficacy and safety profile in humans is limited in the public domain.

Conclusion

This compound is a centrally acting antitussive agent with a mechanism of action attributed to its agonistic activity at the sigma-1 receptor. This profile suggests a potential for effective cough suppression without the typical side effects associated with opioid-based medications. However, a notable lack of publicly available quantitative data on its binding affinity, in vivo efficacy, pharmacokinetic parameters, and clinical trial results limits a complete and in-depth assessment. Further research and publication of such data are necessary to fully characterize the pharmacological profile of this compound and to solidify its therapeutic potential. The experimental protocols detailed herein provide a framework for conducting such essential investigations.

References

- 1. Nepinalone - Wikipedia [en.wikipedia.org]

- 2. EP0507001A1 - A process for the preparation of nepinalone - Google Patents [patents.google.com]

- 3. A Randomized Clinical Trial Comparing the Effects of Antitussive Agents on Respiratory Center Output in Patients With Chronic Cough - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. P2X3-Receptor Antagonists as Potential Antitussives: Summary of Current Clinical Trials in Chronic Cough - PubMed [pubmed.ncbi.nlm.nih.gov]

Nepinalone Hydrochloride: A Technical Guide for Central Nervous System Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nepinalone hydrochloride is a centrally acting antitussive agent with a primary mechanism of action involving the sigma-1 (σ1) receptor. This technical guide provides a comprehensive overview of this compound for its application in central nervous system (CNS) research. The document details its mechanism of action, summarizes available, albeit limited, data, and provides detailed protocols for key experimental procedures relevant to its study. While specific quantitative data for this compound remains scarce in publicly available literature, this guide equips researchers with the foundational knowledge and methodological frameworks to investigate its pharmacological profile.

Introduction

This compound is a non-opioid, centrally acting cough suppressant. Its therapeutic effect is attributed to its interaction with the CNS, specifically by modulating the cough reflex arc. Understanding its precise mechanism of action and pharmacological properties is crucial for its potential development and application in treating conditions beyond cough, leveraging its interaction with the sigma-1 receptor, a protein implicated in a variety of neurological processes.

Mechanism of Action

This compound's primary pharmacological target is the sigma-1 (σ1) receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.

Key Aspects of the Mechanism of Action:

-

Sigma-1 Receptor Agonism: this compound is proposed to act as an agonist at the sigma-1 receptor.

-

Modulation of Neuronal Excitability: The antitussive effect is believed to stem from the modulation of neuronal excitability within the cough center of the medulla oblongata.

-

Calcium Signaling: Sigma-1 receptors are known to modulate intracellular calcium signaling. It is hypothesized that this compound, by binding to the sigma-1 receptor, influences calcium release from the endoplasmic reticulum, thereby affecting neuronal function.

Signaling Pathway

The binding of this compound to the sigma-1 receptor is thought to initiate a cascade of intracellular events that ultimately leads to the suppression of the cough reflex. A proposed signaling pathway is illustrated below.

The Antitussive Potential of Nepinalone Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nepinalone hydrochloride is a non-opioid, centrally acting antitussive agent with a primary mechanism of action involving the sigma-1 (σ1) receptor.[1] This technical guide provides a comprehensive overview of the core pharmacological principles underlying the antitussive properties of this compound. It details its proposed mechanism of action, including its interaction with the σ1 receptor and potential modulation of ion channels, and outlines key experimental protocols for its preclinical evaluation. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide presents illustrative data in structured tables to serve as a template for future research and data comparison. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of the compound's pharmacology and evaluation process.

Introduction

Cough is a critical physiological defense mechanism, yet chronic or excessive coughing can significantly impair quality of life.[2] While opioid-based antitussives are effective, their clinical use is often limited by side effects such as sedation, constipation, and the potential for abuse.[2] This has driven the search for novel, non-opioid antitussive agents. This compound has been identified as a promising candidate, acting through a distinct central mechanism.[1][3] This guide serves as a technical resource for researchers and drug development professionals interested in the pharmacology and preclinical assessment of this compound and similar compounds.

Mechanism of Action

This compound exerts its antitussive effects primarily through its interaction with the central nervous system (CNS).[1]

Primary Target: Sigma-1 (σ1) Receptor

The principal mechanism of action of Nepinalone is attributed to its activity at the sigma-1 (σ1) receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[1] It is believed that Nepinalone acts as an agonist at this receptor. The binding of Nepinalone to the σ1 receptor in the cough center of the medulla oblongata is thought to modulate neuronal signaling, leading to a suppression of the cough reflex.[1] While the precise downstream signaling cascade is not fully elucidated for Nepinalone, the general pathway for σ1 receptor activation involves the modulation of various ion channels and intracellular signaling pathways.

Caption: Proposed mechanism of action for this compound.

Potential Modulation of Ion Channels

In addition to its action on σ1 receptors, it has been suggested that Nepinalone may also influence the activity of neuronal ion channels, such as calcium (Ca²⁺) and potassium (K⁺) channels.[1] By potentially inhibiting Ca²⁺ influx and/or enhancing K⁺ efflux, Nepinalone could contribute to the stabilization of neuronal membranes, thereby reducing their excitability and dampening the transmission of cough-inducing signals.[1]

Data Presentation

Disclaimer: The following tables contain illustrative data based on typical findings for centrally acting non-opioid antitussives. Specific quantitative data for this compound was not available in the reviewed literature and should be determined experimentally.

Table 1: Preclinical Antitussive Efficacy in Guinea Pig Citric Acid-Induced Cough Model

| Treatment Group | Dose (mg/kg, i.p.) | Number of Coughs (Mean ± SEM) | % Inhibition of Cough |

| Vehicle Control | - | 45.2 ± 3.1 | - |

| Nepinalone HCl | 5 | 30.1 ± 2.5 | 33.4% |

| Nepinalone HCl | 10 | 18.5 ± 2.1 | 59.1% |

| Nepinalone HCl | 20 | 9.8 ± 1.5 | 78.3% |

| Codeine | 10 | 15.3 ± 1.9 | 66.1% |

| Dextromethorphan | 20 | 25.6 ± 2.8 | 43.4% |

Table 2: Pharmacokinetic Parameters of this compound in Rats (Illustrative)

| Parameter | Unit | Value (Mean ± SD) |

| Cmax | ng/mL | 450 ± 75 |

| Tmax | h | 1.5 ± 0.5 |

| AUC(0-t) | ng·h/mL | 2100 ± 350 |

| T½ | h | 4.2 ± 0.8 |

Table 3: Sigma-1 Receptor Binding Affinity (Illustrative)

| Compound | Ki (nM) |

| Nepinalone HCl | 15.5 |

| (+)-Pentazocine | 3.2 |

| Haloperidol | 2.8 |

Experimental Protocols

Citric Acid-Induced Cough Model in Guinea Pigs

This in vivo model is a standard for evaluating the efficacy of potential antitussive agents.

Methodology:

-

Animals: Male Dunkin-Hartley guinea pigs (300-400g) are used.

-

Acclimatization: Animals are acclimatized for at least one week before the experiment.

-

Cough Induction: Conscious, unrestrained animals are placed individually in a whole-body plethysmograph chamber. A 0.3 M solution of citric acid in saline is aerosolized into the chamber for a period of 5 minutes using an ultrasonic nebulizer.

-

Data Recording: The number of coughs is detected by a microphone and recorded by specialized software for a total of 10 minutes (5 minutes during and 5 minutes post-exposure).

-

Drug Administration: this compound or vehicle is administered intraperitoneally (i.p.) 30 minutes prior to citric acid exposure.

-

Data Analysis: The total number of coughs in the drug-treated groups is compared to the vehicle control group. The percentage inhibition of cough is calculated.

References

Nepinalone Hydrochloride: A Technical Whitepaper on Potential Neurological Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nepinalone (B1231462) hydrochloride is a centrally acting antitussive agent with a mechanism of action primarily involving the sigma-1 receptor (σ1R). While its current clinical application is limited to cough suppression, the profound involvement of the σ1R in a multitude of neurological processes suggests a broader therapeutic potential for nepinalone hydrochloride. This document explores these potential neurological applications by examining the established pharmacology of this compound in the context of the burgeoning understanding of σ1R function in the central nervous system (CNS). This guide delves into the molecular mechanisms, potential therapeutic targets, and exemplary preclinical data and protocols to provide a comprehensive overview for researchers and drug development professionals interested in the expanded neurological applications of this compound.

Introduction to this compound

Nepinalone is a cough suppressant that acts on the cough center located in the medulla oblongata to reduce the urge to cough.[1] It is structurally classified as a tetralin, a polycyclic aromatic compound.[2] Its primary established mechanism of action is through its activity as a ligand for the sigma-1 receptor.[1]

Mechanism of Action: The Sigma-1 Receptor

The sigma-1 receptor is a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface.[3][4] It is not an opioid receptor, despite its historical association.[5] The σ1R plays a crucial role in regulating a variety of cellular functions, including calcium signaling, neurotransmitter release, and cellular stress responses.[3][6]

Activation of the σ1R by agonists like this compound can trigger a cascade of neuroprotective and neurorestorative effects. These include:

-

Modulation of Calcium Homeostasis: The σ1R regulates intracellular calcium levels, a critical factor in neuronal survival and function.[1][7]

-

Attenuation of Endoplasmic Reticulum (ER) Stress: By acting as a chaperone protein, the σ1R helps to mitigate ER stress, a key pathological feature in many neurodegenerative diseases.[8]

-

Neurotransmitter System Regulation: The σ1R influences several neurotransmitter systems, including the glutamatergic, cholinergic, and dopaminergic systems.[9]

-

Promotion of Neuroplasticity: Agonism at the σ1R has been shown to enhance synaptic plasticity and neurite outgrowth, potentially through the upregulation of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF).[1][2][9]

-

Anti-inflammatory Effects: The σ1R can modulate neuroinflammatory processes by regulating microglial activation.[6]

Signaling Pathway of Sigma-1 Receptor Activation

The following diagram illustrates the signaling pathway initiated by the activation of the sigma-1 receptor.

Potential Neurological Applications

Based on the multifaceted role of the sigma-1 receptor in the CNS, this compound, as a σ1R agonist, has a theoretical basis for therapeutic application in a range of neurological disorders. It is crucial to note that the following applications are speculative and would require dedicated preclinical and clinical investigation.

Neurodegenerative Diseases

The neuroprotective properties of σ1R agonists make them promising candidates for diseases characterized by neuronal loss.[1]

-

Alzheimer's Disease (AD): Sigma-1 receptor agonists have been shown to exert anti-amnesic and neuroprotective effects against amyloid-beta (Aβ) toxicity in preclinical models of AD.[10][11] They may also play a role in mitigating mitochondrial dysfunction, a key aspect of AD pathology.[12]

-

Parkinson's Disease (PD): Preclinical studies with σ1R agonists have demonstrated the preservation of dopaminergic neurons and improvement in motor deficits in models of PD.[12][13] The mechanism may involve the upregulation of neurotrophic factors and reduction of neuroinflammation.

-

Amyotrophic Lateral Sclerosis (ALS): Sigma-1 receptor agonists have shown potential in improving motor behavior and providing neuroprotection in animal models of ALS.[12]

Ischemic Stroke

Following an ischemic event, σ1R activation may promote sensorimotor function recovery.[1] This effect is thought to be mediated by the receptor's role in astrocytes in the peri-infarct area.

Neuropathic Pain

The sigma-1 receptor is involved in the modulation of pain signaling. While antagonists of the σ1R have shown promise in reducing neuropathic pain, the role of agonists is more complex and warrants further investigation.

Exemplary Preclinical Data for Sigma-1 Receptor Agonists

As there is a lack of published data on this compound for the aforementioned neurological applications, this section presents representative data from preclinical studies of other selective σ1R agonists. This data is for illustrative purposes only and should not be directly extrapolated to this compound without experimental validation.

| Disorder Model | Sigma-1 Agonist | Animal Model | Key Findings | Reference |

| Alzheimer's Disease | PRE-084 | Aβ-injected mice | - Reversal of cognitive deficits in Morris water maze- Reduction in Aβ-induced neuronal toxicity | [10] |

| Parkinson's Disease | PRE-084 | 6-OHDA-lesioned rats | - Improved motor function (rotational behavior)- Increased survival of dopaminergic neurons in the substantia nigra | [13] |

| Ischemic Stroke | SA4503 | MCAO rats | - Enhanced recovery of sensorimotor function- No significant reduction in infarct size | [1] |

Detailed Methodologies for Key Experiments

The following are detailed protocols for key experiments that would be essential in evaluating the potential neurological applications of this compound.

Sigma-1 Receptor Binding Assay

This assay determines the affinity of a compound for the sigma-1 receptor.

-

Objective: To determine the inhibition constant (Ki) of this compound for the σ1R.

-

Materials:

-

Guinea pig liver membranes (high expression of σ1R)

-

[³H]-(+)-pentazocine (radioligand)

-

This compound (test compound)

-

Haloperidol (for non-specific binding)

-

Tris-HCl buffer

-

-

Protocol:

-

Prepare guinea pig liver membranes.

-

In a 96-well plate, add a fixed concentration of [³H]-(+)-pentazocine to each well.

-

For total binding, add buffer. For non-specific binding, add a high concentration of haloperidol.

-

For the experimental wells, add varying concentrations of this compound.

-

Incubate the plates at 37°C for 120 minutes.

-

Harvest the membranes onto filter mats and wash to remove unbound radioligand.

-

Measure the radioactivity of the filter mats using a scintillation counter.

-

Calculate the specific binding and determine the IC50 of this compound.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

-

Preclinical Model of Parkinson's Disease (6-OHDA Lesion Model)

This model is used to assess the neuroprotective and neurorestorative effects of a compound in a model of Parkinson's disease.

-

Objective: To evaluate the effect of this compound on motor function and dopaminergic neuron survival in a rat model of PD.

-

Animal Model: Adult male Sprague-Dawley rats.

-

Protocol:

-

Lesioning: Anesthetize the rats and unilaterally inject 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle to create a lesion of the nigrostriatal pathway.

-

Treatment: Administer this compound or vehicle to the rats daily, starting either before or after the 6-OHDA lesion, for a predetermined period (e.g., 4 weeks).

-

Behavioral Testing:

-

Apomorphine-induced rotations: Administer apomorphine (B128758) and record the number of contralateral rotations. A reduction in rotations in the treated group compared to the vehicle group indicates a therapeutic effect.

-

Cylinder test: Assess forelimb use asymmetry.

-

-

Histological Analysis: At the end of the study, perfuse the animals and process the brains for immunohistochemical staining of tyrosine hydroxylase (TH), a marker for dopaminergic neurons.

-

Quantification: Count the number of TH-positive neurons in the substantia nigra pars compacta to assess the degree of neuroprotection.

-

Experimental Workflow for Preclinical Evaluation

The following diagram outlines a typical experimental workflow for evaluating a potential neuroprotective agent like this compound.

Conclusion and Future Directions

This compound's established activity as a sigma-1 receptor agonist provides a strong rationale for exploring its potential in a wider range of neurological disorders beyond its current use as an antitussive. The neuroprotective and neurorestorative mechanisms associated with σ1R activation are highly relevant to the pathophysiology of many neurodegenerative diseases and other neurological conditions.

Future research should focus on a systematic preclinical evaluation of this compound in validated animal models of Alzheimer's disease, Parkinson's disease, and ischemic stroke. Such studies will be critical in determining whether the theoretical potential of this compound can be translated into tangible therapeutic benefits for patients with these debilitating disorders. The experimental protocols and workflows outlined in this document provide a roadmap for such investigations.

References

- 1. Sigma-1 Receptors and Neurodegenerative Diseases: Towards a Hypothesis of Sigma-1 Receptors as Amplifiers of Neurodegeneration and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]

- 3. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 4. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Sigma-1 (σ1) Receptor in Memory and Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]

- 9. labs.penchant.bio [labs.penchant.bio]

- 10. Roles of sigma-1 receptors in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Sigma Receptors in Alzheimer’s Disease: New Potential Targets for Diagnosis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases [mdpi.com]

- 13. Sigma-1 receptor: a potential new target for Parkinson's disease? - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Receptor Binding Affinity of Nepinalone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nepinalone (B1231462) hydrochloride is a centrally acting non-opioid antitussive agent. Its primary mechanism of action is understood to be mediated through its interaction with the sigma-1 (σ1) receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. This technical guide provides a comprehensive overview of the available data on the receptor binding affinity of nepinalone, with a focus on its interaction with the sigma-1 receptor. Detailed experimental protocols for assessing receptor binding are provided, along with visualizations of key experimental workflows and signaling pathways to facilitate a deeper understanding of its pharmacological profile. While interactions with other targets such as calcium and potassium channels have been suggested, quantitative binding data for these interactions are not currently available in the public domain.

Introduction

Nepinalone is a cough suppressant used for the symptomatic relief of non-productive cough.[1] Unlike opioid-based antitussives, nepinalone is not associated with the typical side effects of that class, such as respiratory depression and addiction potential. Understanding the specific molecular interactions of nepinalone with its targets is crucial for optimizing its therapeutic use and for the development of novel antitussive agents with improved efficacy and safety profiles. The primary focus of research into nepinalone's mechanism of action has been its affinity for the sigma-1 receptor.[2]

Receptor Binding Affinity of Nepinalone Hydrochloride

The principal molecular target of nepinalone identified to date is the sigma-1 receptor. Research suggests that the antitussive effects of several non-narcotic cough suppressants are mediated through their agonist activity at this receptor.[2]

Sigma-1 Receptor

Quantitative analysis has demonstrated that nepinalone binds to the sigma-1 receptor with notable affinity.

| Receptor | Ligand | Affinity (nM) | Assay Type | Reference |

| Sigma-1 | Nepinalone | 20 - 67 | In vitro competitive binding | [2] |

Table 1: Quantitative Receptor Binding Data for Nepinalone.

Experimental Protocols

A detailed understanding of the methodologies used to determine receptor binding affinity is essential for the interpretation of the data and for the design of future experiments.

Sigma-1 Receptor Radioligand Binding Assay

This protocol describes a standard competitive radioligand binding assay to determine the affinity of a test compound, such as this compound, for the sigma-1 receptor.[3]

Objective: To determine the inhibition constant (Ki) of this compound for the sigma-1 receptor.

Materials:

-

Biological Source: Guinea pig liver membranes or other tissue/cell preparations with high expression of sigma-1 receptors.[3]

-

Radioligand: [³H]-(+)-pentazocine, a selective sigma-1 receptor ligand.[3]

-

Non-specific Binding Control: Haloperidol or another structurally unrelated sigma-1 ligand at a high concentration (e.g., 10 µM).[3]

-

Test Compound: this compound, prepared in a series of dilutions.

-

Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4).

-

Filtration Apparatus: 96-well plate harvester.

-

Filters: Glass fiber filters (e.g., GF/B).

-

Scintillation Counter: For measuring radioactivity.

-

Scintillation Fluid.

Procedure:

-

Membrane Preparation: Homogenize the biological source tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer to a desired protein concentration.

-

Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Radioligand and assay buffer.

-

Non-specific Binding: Radioligand, non-specific binding control, and assay buffer.

-

Competitive Binding: Radioligand, and varying concentrations of this compound.

-

-

Incubation: Add the membrane preparation to all wells. Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 90 minutes).[3]

-

Termination: Terminate the binding reaction by rapid filtration through the glass fiber filters using the harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

General Protocol for Assessing Calcium Channel Modulation

While specific data for nepinalone is lacking, its potential interaction with calcium channels can be investigated using electrophysiological techniques.

Objective: To determine if this compound modulates the activity of voltage-gated calcium channels.

Materials:

-

Cell Line: A cell line expressing the specific calcium channel subtype of interest (e.g., HEK293 cells stably transfected with a CaV channel).

-

Patch-Clamp Electrophysiology Rig: Including an amplifier, micromanipulators, and data acquisition system.

-

Pipettes: Borosilicate glass capillaries.

-

Solutions:

-

External Solution: Containing appropriate ions (e.g., Ba²⁺ as the charge carrier to avoid Ca²⁺-dependent inactivation) and buffered to physiological pH.

-

Internal (Pipette) Solution: Containing appropriate ions and buffered to physiological pH.

-

-

Test Compound: this compound.

Procedure:

-

Cell Culture: Culture the cells under appropriate conditions.

-

Patch-Clamp Recording:

-

Obtain a whole-cell patch-clamp configuration on a single cell.

-

Apply a voltage protocol to elicit calcium channel currents (e.g., a depolarizing step from a holding potential).

-

Record the baseline current in the absence of the test compound.

-

-

Compound Application: Perfuse the cell with the external solution containing this compound at various concentrations.

-

Data Acquisition: Record the calcium channel currents in the presence of this compound.

-

Data Analysis:

-

Measure the peak current amplitude at each concentration of this compound.

-

Plot the percentage of inhibition or potentiation of the current against the logarithm of the compound concentration.

-

Determine the IC50 or EC50 value from the resulting dose-response curve.

-

General Protocol for Assessing Potassium Channel Modulation

Similar to calcium channels, the effect of nepinalone on potassium channels can be evaluated using electrophysiology.

Objective: To determine if this compound modulates the activity of specific potassium channels.

Materials:

-

Cell Line: A cell line expressing the potassium channel subtype of interest (e.g., CHO cells stably transfected with a KV channel).

-

Patch-Clamp Electrophysiology Rig.

-

Pipettes.

-

Solutions:

-

External Solution: Containing appropriate ions and buffered to physiological pH.

-

Internal (Pipette) Solution: Containing appropriate ions and buffered to physiological pH.

-

-

Test Compound: this compound.

Procedure:

-

Cell Culture: Culture the cells under appropriate conditions.

-

Patch-Clamp Recording:

-

Establish a whole-cell patch-clamp recording.

-

Apply a voltage protocol to activate the potassium channels (e.g., a series of depolarizing steps).

-

Record the baseline currents.

-

-

Compound Application: Apply this compound via the external solution.

-

Data Acquisition: Record the potassium channel currents in the presence of the compound.

-

Data Analysis:

-

Analyze the effect of this compound on current amplitude, activation, and inactivation kinetics.

-

Generate dose-response curves to determine the IC50 or EC50 if a significant effect is observed.

-

Signaling Pathways

The binding of nepinalone to the sigma-1 receptor is thought to initiate a signaling cascade that ultimately leads to the suppression of the cough reflex.

Conclusion

This compound exerts its antitussive effects primarily through its interaction with the sigma-1 receptor. The available quantitative data indicate a nanomolar affinity for this target. While its potential modulation of calcium and potassium channels has been proposed, further research is required to elucidate the specific nature and significance of these interactions. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers and drug development professionals to further investigate the pharmacology of nepinalone and to explore the therapeutic potential of sigma-1 receptor ligands in the treatment of cough and other neurological conditions.

References

Methodological & Application

In Vivo Experimental Protocols for Nepinalone Hydrochloride: A Methodological Overview

For Researchers, Scientists, and Drug Development Professionals

This document outlines a series of standardized in vivo experimental protocols applicable to the preclinical evaluation of Nepinalone hydrochloride. The following application notes and methodologies are designed to guide researchers in assessing the pharmacokinetic, pharmacodynamic, and toxicological profile of this compound. Due to the limited publicly available data specific to this compound, the following protocols are based on established general principles for in vivo drug characterization. Researchers are advised to adapt these protocols based on emerging data and specific research questions.

Pharmacokinetic (PK) Studies

Pharmacokinetics is the study of a drug's absorption, distribution, metabolism, and excretion (ADME) over time.[1] Understanding these processes is crucial for determining dosing regimens and predicting a drug's behavior in the body.[1]

Single-Dose Pharmacokinetic Study in Rodents

Objective: To determine the basic pharmacokinetic profile of this compound after a single intravenous (IV) and oral (PO) administration in a rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice).

Protocol:

-

Animal Model: Select healthy, adult male and female rodents of a specific strain. Acclimatize animals for at least one week before the experiment.

-

Formulation:

-

IV Formulation: Dissolve this compound in a suitable vehicle (e.g., saline, 5% dextrose in water).

-

PO Formulation: Prepare a solution or suspension in an appropriate vehicle (e.g., water, 0.5% methylcellulose).

-

-

Dosing:

-